2-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE
Overview
Description
2-[(Z)-1-(1,3-Benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxybenzochromenone core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-methoxy-2-hydroxybenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
6-Methoxybenzo[de]chromen-3-one: Shares the chromenone core but lacks the benzodioxole moiety.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another compound with a benzodioxole ring but different functional groups.
Uniqueness
2-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-6-methoxybenzo[de]chromen-3-one is unique due to its combination of a benzodioxole ring and a methoxybenzochromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-23-15-8-6-14-20-13(15)3-2-4-17(20)26-19(21(14)22)10-12-5-7-16-18(9-12)25-11-24-16/h2-10H,11H2,1H3/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQJIYADOSPQJ-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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